![molecular formula C20H19ClN4O2 B2871967 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-39-1](/img/structure/B2871967.png)
4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
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Description
The compound “4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrimidine ring, and an ethoxy group. These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and pyrimidine groups are aromatic, meaning they have a cyclic structure with alternating double bonds . The ethoxy group is a common ether group, consisting of an oxygen atom bonded to two carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ether groups might make this compound more soluble in polar solvents .Scientific Research Applications
Novel Synthesis and Antibacterial Activity
A study on the synthesis of pyrimidine derivatives, including structures similar to 4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, highlights their potential in developing antibacterial agents. The research demonstrated an innovative and eco-friendly method to synthesize these compounds, showing significant antibacterial properties upon evaluation (Rostamizadeh et al., 2013).
Antiviral Activity of Nucleoside Analogues
Another key area of research involves the synthesis of nucleoside analogues with a pyrimidine base, similar in structure to the mentioned compound. These analogues have shown promising results in inhibiting the replication of retroviruses, including HIV. The study explores various substitutions at the pyrimidine ring to enhance antiviral efficacy and minimize cytotoxicity (Hocková et al., 2003).
Development of Anti-inflammatory and Analgesic Agents
Research into 4-(substitutedphenyl)aminopyrimidines, akin to the compound , has revealed their potential as analgesic and anti-inflammatory drugs. Through structural modification and biological evaluation, certain derivatives have been identified as more potent than standard medications, with a lower risk of causing ulcers (Chhabria et al., 2007).
Anticancer and Anti-lipoxygenase Agents
The development of pyrazolopyrimidine derivatives showcases their dual function as anticancer and anti-5-lipoxygenase agents. This research highlights the synthesis of novel compounds that exhibit significant activity against cancer cell lines and lipoxygenase, an enzyme involved in inflammation, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Exploration of Novel Heterocyclic Compounds
Investigations into the synthesis of heterocyclic compounds incorporating the pyrimidine ring structure reveal their vast potential in medicinal chemistry. These studies aim to develop new compounds with varied biological activities, demonstrating the versatility and importance of pyrimidine derivatives in drug discovery and development (Abdallah et al., 2009).
properties
IUPAC Name |
4-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-8-10-17(11-9-16)25-20(26)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYZQJKEILNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide |
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